3,3'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid

Description

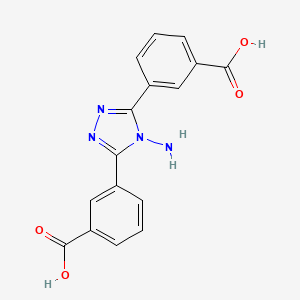

Chemical Structure and Properties 3,3'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid (CAS: 923057-85-6, molecular weight: 324.29 g/mol) is a bifunctional ligand featuring a central 1,2,4-triazole ring substituted with an amino group at the 4-position and two benzoic acid groups at the 3- and 5-positions (Fig. 1). The compound exhibits dual functionality:

- Coordination capability: The triazole nitrogen atoms and deprotonated carboxylic acid groups enable metal coordination, making it suitable for constructing metal-organic frameworks (MOFs) .

- Acid-base behavior: The carboxylic acid groups (pKa ~2–3) and amino group (pKa ~4–5) allow pH-dependent solubility and reactivity .

Properties

IUPAC Name |

3-[4-amino-5-(3-carboxyphenyl)-1,2,4-triazol-3-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O4/c17-20-13(9-3-1-5-11(7-9)15(21)22)18-19-14(20)10-4-2-6-12(8-10)16(23)24/h1-8H,17H2,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOJVQHWWJXBET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NN=C(N2N)C3=CC(=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70854395 | |

| Record name | 3,3'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70854395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923057-85-6 | |

| Record name | 3,3'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70854395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid typically involves the reaction of hydrazine derivatives with carboxylic acids. One common method includes the cyclization of hydrazine with benzoic acid derivatives under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as ortho-phosphoric acid, which facilitates the formation of the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3,3’-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the triazole ring into other functional groups.

Substitution: The amino group on the triazole ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

Coordination Chemistry

The compound has been extensively studied for its ability to form coordination complexes with various transition metals. These complexes often exhibit interesting properties such as:

- Enhanced Catalytic Activity : The triazole ring can act as a bidentate ligand, coordinating with metal centers to form stable complexes that can catalyze reactions effectively .

- Supramolecular Chemistry : The hydrogen bonding capabilities of the compound allow it to participate in the formation of supramolecular structures. This property is crucial for the development of novel materials with specific functionalities .

Case Study : A study demonstrated that complexes formed with zinc ions exhibited significant catalytic activity in organic transformations, showcasing the potential of using this compound in synthetic chemistry .

Medicinal Chemistry

The biological activity of 3,3'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid has garnered attention for its potential therapeutic applications:

- Antimicrobial Properties : Research indicates that derivatives of triazole compounds can possess antimicrobial activity against various pathogens. The modification of the dibenzoic acid structure may enhance this activity .

- Antitumor Activity : Preliminary studies suggest that triazole derivatives exhibit cytotoxic effects on cancer cell lines, indicating potential use as chemotherapeutic agents .

Case Study : A recent investigation into the cytotoxic effects of triazole-based compounds found that certain derivatives showed promising results against breast cancer cell lines, warranting further exploration into their mechanisms and efficacy .

Materials Science

The unique structural features of this compound make it suitable for applications in materials science:

- Non-linear Optical Materials : The compound's ability to form stable crystals with specific orientations allows for its use in non-linear optical applications. This property is beneficial for developing advanced photonic devices .

- Polymer Chemistry : Incorporating this compound into polymer matrices can enhance the thermal stability and mechanical properties of the resultant materials .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3,3’-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Triazole-Based Ligands for MOFs

The following table compares the target compound with other triazole- and carboxylate-based ligands used in MOFs:

Key Observations :

- Amino group role: The amino group in H2L4 enhances hydrogen bonding and electronic interactions in MOFs, improving photocatalytic efficiency compared to H2TADIBA .

- Rigidity vs. flexibility : H2L4’s rigid triazole core creates stable MOF frameworks, whereas H2oba’s ether linkage allows flexibility, beneficial for gas adsorption .

Triazole Derivatives in Corrosion Inhibition

Triazole derivatives with varied substituents are widely studied as corrosion inhibitors. Below is a comparison with the target compound:

Key Observations :

- Functional group impact : HATD and ATD’s polar –OH/–CH2OH groups enhance adsorption on metal surfaces, whereas H2L4’s –COOH groups may reduce solubility in acidic media, limiting corrosion inhibition utility .

- Amino group synergy: ATD’s –NH2 and –CH2OH groups synergistically improve inhibition efficiency via chemisorption, a trait H2L4 could theoretically share but remains unexplored .

Biological Activity

3,3'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid (CAS No. 923057-85-6) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H12N4O4

- Molecular Weight : 324.29 g/mol

- Structure : The compound features a triazole ring connected to two benzoic acid moieties, contributing to its biological activity.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity :

- Antioxidant Properties :

-

Anticancer Activity :

- Research indicates that triazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes crucial for cancer cell proliferation . For example, compounds derived from triazoles have been shown to exhibit cytotoxic effects against various cancer cell lines .

- Enzyme Inhibition :

Antimicrobial Efficacy

A recent study demonstrated that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 25 |

| Staphylococcus aureus | 15 |

| Candida albicans | 20 |

This table highlights the compound's potential as a broad-spectrum antimicrobial agent.

Antioxidant Activity

In antioxidant assays conducted using DPPH and ABTS methods, the compound displayed significant radical scavenging activity:

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 50 |

| ABTS | 40 |

These results indicate that the compound possesses strong antioxidant properties comparable to established antioxidants like ascorbic acid .

Anticancer Mechanism

In vitro studies on various cancer cell lines revealed that the compound induced apoptosis via mitochondrial pathways. Flow cytometry analysis showed increased annexin V positivity in treated cells, suggesting that it could be a candidate for further anticancer drug development.

Q & A

Q. Example Reaction Conditions Table

| Step | Reagent/Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Cyclization | DMSO, ice water | Reflux | 18 hrs | 65% |

| Schiff Base Formation | Ethanol, glacial acetic acid | Reflux | 4 hrs | Variable (dependent on substituents) |

What analytical techniques are critical for characterizing this compound?

Q. Basic Research Focus

Nuclear Magnetic Resonance (NMR) : Assigns proton environments and confirms substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) .

Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

X-ray Crystallography : Resolves 3D structure, including hydrogen bonding patterns in triazole cores (e.g., Acta Crystallographica data) .

How can reaction conditions be optimized for higher yields and purity?

Advanced Research Focus

Key variables include:

Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency but require careful post-reaction quenching .

Catalyst use : Acidic conditions (e.g., glacial acetic acid) improve Schiff base formation kinetics .

Time-temperature trade-offs : Prolonged reflux (≥18 hours) maximizes triazole ring closure but risks decomposition; shorter times may reduce yields .

Methodological Recommendation : Employ Design of Experiments (DoE) to test solvent-catalyst combinations and reaction durations .

How can researchers evaluate the compound’s biological activity in enzyme inhibition studies?

Q. Advanced Research Focus

Enzyme assays : Use fluorescence-based or UV-Vis methods to measure inhibition of target enzymes (e.g., tyrosine kinases or hydrolases).

IC50 determination : Compare dose-response curves with control inhibitors (e.g., 3,5-dichloro-4-hydroxybenzoic acid derivatives as reference compounds) .

Structural modeling : Align crystallography data with enzyme active sites to predict binding modes .

How should conflicting data on synthesis yields or biological activity be resolved?

Q. Advanced Research Focus

Reproducibility checks : Verify purity via HPLC and elemental analysis to rule out impurities skewing results .

Variable isolation : Test individual parameters (e.g., solvent purity, temperature gradients) to identify inconsistencies .

Cross-study validation : Compare crystallography data (e.g., hydrogen bond networks) to confirm structural integrity across batches .

What computational tools aid in designing derivatives with enhanced properties?

Q. Advanced Research Focus

Quantum chemical calculations : Predict reaction pathways and transition states using software like Gaussian or ORCA .

Molecular docking : Simulate ligand-enzyme interactions with AutoDock or Schrödinger Suite to prioritize syntheses .

Machine learning : Train models on existing triazole derivative databases to forecast bioactivity or solubility .

What challenges arise in ensuring product purity, and how are they addressed?

Q. Basic Research Focus

Recrystallization issues : Use mixed solvents (e.g., ethanol-water) to improve crystal formation; monitor via TLC .

Chromatography : Employ silica gel or preparative HPLC for polar byproducts (common in triazole syntheses) .

Spectroscopic validation : Compare NMR/MS data with literature to detect impurities (e.g., unreacted hydrazides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.